7-Methyl-1H-indazol-5-ol - 478841-61-1

7-Methyl-1H-indazol-5-ol

Catalog Number: EVT-361805
CAS Number: 478841-61-1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“7-Methyl-1H-indazol-5-ol” is a chemical compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their diverse biological activities and are used in various fields of medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable interest due to their pharmacological importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .


Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The molecular formula of “7-Methyl-1H-indazol-5-ol” is C8H8N2O .


Chemical Reactions Analysis

Indazole derivatives are known to exhibit a wide range of pharmacological activities, which has led to the development of numerous synthetic approaches to construct these heterocycles . The reactivity of indazoles is greatly influenced by their tautomerism .

Synthesis Analysis

The provided articles primarily focus on the synthesis of various derivatives of 7-Methyl-1H-indazol-5-ol, incorporating different functional groups and modifications to the core structure. These syntheses often involve multi-step reactions with specific reagents and conditions tailored to the desired derivative. For instance, the synthesis of BMS-694153, a potent CGRP receptor antagonist, involved the optimization of early leads to achieve desired potency, metabolic stability, and solubility []. Similarly, BMS-599626, a selective HER1/HER2 kinase inhibitor, was developed through structure-activity relationship studies focusing on 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates [].

Molecular Structure Analysis

The molecular structures of 7-Methyl-1H-indazol-5-ol derivatives have been analyzed using various spectroscopic techniques, including X-ray crystallography, NMR, and mass spectrometry. These analyses provide valuable insights into the spatial arrangement of atoms, bond lengths, and conformations, which are crucial for understanding their interactions with biological targets. For instance, the crystal structure of N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed the presence of two independent molecules with different conformations in the asymmetric unit [].

Chemical Reactions Analysis
  • Suzuki-Miyaura coupling reactions: For synthesizing 2‐(1‐methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide analogs with potential anticancer activity [].
  • Condensation reactions: For preparing 4,4'-(aryl methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, often involving Knoevenagel and Michael addition steps [, , , , , , , , , , , , ].
Mechanism of Action
  • CGRP receptor antagonism: Compounds like HTL22562 and BMS-694153 bind to and block the CGRP receptor, preventing the binding and downstream signaling of CGRP, a neuropeptide involved in migraine pathogenesis [, ].
  • HER1/HER2 kinase inhibition: BMS-599626 inhibits the kinase activity of HER1 and HER2 receptors, blocking downstream signaling pathways involved in cell growth and proliferation in cancer cells [].
  • Kv11.1 (hERG) channel activation: ITP-2 enhances the activity of Kv11.1 channels, potentially correcting the electrical abnormalities in the heart that lead to Long QT syndrome [].
  • Polo-like Kinase 4 inhibition: Compounds like CFI-400945 inhibit the activity of PLK4, a kinase involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells [].
  • 5-HT2 receptor agonism: Compounds like 1-((S)-2-Aminopropyl)-1H-indazol-6-ol activate 5-HT2 receptors, leading to downstream signaling cascades that reduce intraocular pressure [].
Applications

Drug Discovery and Development

7.1.1. CGRP Receptor Antagonists for Migraine Treatment

Derivatives like HTL22562 and BMS-694153 have shown promising results as CGRP receptor antagonists for the acute treatment of migraine [, ]. These compounds demonstrate high potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles, making them suitable for various administration routes.

7.1.2. HER1/HER2 Kinase Inhibitors for Cancer Treatment

BMS-599626, a potent and selective dual inhibitor of HER1 and HER2 kinases, exhibited robust in vivo activity in preclinical models of HER1 and HER2-driven tumors, making it a potential candidate for cancer treatment [].

7.1.3. Kv11.1 (hERG) Channel Activators for Long QT Syndrome

ITP-2, a novel small molecule activator of Kv11.1 (hERG) channels, holds potential for treating acquired and congenital Long QT syndrome by modulating the activity of these cardiac ion channels [].

7.1.4. Polo-like Kinase 4 Inhibitors for Cancer Therapy

CFI-400945, a potent and orally active PLK4 inhibitor, demonstrated promising antitumor activity in preclinical models and was selected as a clinical candidate for cancer therapy [].

7.1.5. 5-HT2 Receptor Agonists for Ocular Hypertension

1-((S)-2-Aminopropyl)-1H-indazol-6-ol emerged as a potent and peripherally acting 5-HT2 receptor agonist with significant ocular hypotensive activity, suggesting its potential for treating ocular hypertension and glaucoma [].

Anticancer Activity

2‐(1‐methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide analogs exhibited promising anticancer activity against a panel of cancer cell lines, particularly demonstrating high sensitivity against the CNS cancer cell line SNB-75 [].

Antioxidant and Antimicrobial Activities

Some 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives synthesized from 7-Methyl-1H-indazol-5-ol precursors displayed good antioxidant and antimicrobial activities in comparison to standard compounds []. Similarly, (E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d] imidazole-5-carbohydrazides, structurally related to 7-Methyl-1H-indazol-5-ol, showed potential antioxidant, anti-inflammatory, and analgesic properties [].

(R)-N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits favorable metabolic stability, solubility, and low lipophilicity, making it suitable for various administration routes and reducing the risk of hepatotoxicity. []
  • Relevance: While structurally more complex, HTL22562 contains the 7-methyl-1H-indazol-5-yl moiety present in 7-Methyl-1H-indazol-5-ol. This fragment likely contributes to the binding affinity and selectivity of HTL22562 towards the CGRP receptor. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent human CGRP receptor antagonist developed for the treatment of migraine. It demonstrates excellent potency, favorable toxicology profile, remarkable aqueous solubility, good intranasal bioavailability in rabbits, and dose-dependent activity in migraine models. []
  • Relevance: This compound shares the 7-methyl-1H-indazol-5-yl substructure with 7-Methyl-1H-indazol-5-ol. This structural similarity suggests a potential contribution of this moiety to its CGRP receptor antagonism and pharmacological activity. []

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs

  • Compound Description: This series of analogs, synthesized via Suzuki-Miyaura coupling, exhibited promising anticancer activity against various cancer cell lines, particularly the CNS cancer cell line SNB-75, with compound 3e demonstrating a remarkable 99.16% growth inhibition. []
  • Relevance: These analogs are structurally related to 7-Methyl-1H-indazol-5-ol through the shared 1-methyl-1H-indazole core. Modifications on the arylisonicotinamide moiety likely contribute to their anticancer activity and could provide insights into further derivatizing 7-Methyl-1H-indazol-5-ol for potential biological applications. []

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a dual inhibitor of human epidermal growth factor receptors (HER) 1 and 2, identified through structure-activity relationships within a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates. It displays excellent biochemical potency, kinase selectivity, and robust in vivo activity in HER1 and HER2 driven tumor models, leading to its selection as a clinical candidate for solid tumors. []
  • Relevance: Although BMS-599626 lacks the 7-methyl substituent, it retains the core 1H-indazol-5-yl structure present in 7-Methyl-1H-indazol-5-ol. This shared core highlights the importance of the indazole scaffold in designing kinase inhibitors, and modifications on both compounds can offer valuable insights into structure-activity relationships. []

5-(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP-2)

  • Compound Description: ITP-2 represents a new class of hERG channel activators, chemically distinct from previously known compounds. It holds potential for treating acquired and congenital long QT syndrome by modulating Kv11.1 (hERG) channels. []
  • Relevance: ITP-2 shares the 1H-indazol-5-yl core structure with 7-Methyl-1H-indazol-5-ol, emphasizing the significance of this moiety in modulating ion channel activity. Further investigation into their structural differences can shed light on their unique pharmacological profiles and potential therapeutic applications. []

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654)

  • Compound Description: A443654 acts as a novel AKT inhibitor, demonstrating potent proapoptotic activity and chemosensitizing effects in T-cell acute lymphoblastic leukemia (T-ALL). It induces rapid cell death in T-ALL cell lines and patient samples by dephosphorylating and activating the downstream target glycogen synthase kinase-3β, leading to caspase activation and apoptotic cell death. []
  • Relevance: Although structurally distinct from 7-Methyl-1H-indazol-5-ol, A443654 incorporates a 3-methyl-2H-indazol-5-yl moiety within its structure. This inclusion highlights the potential importance of the indazole scaffold, with varying substitution patterns, in developing novel therapeutic agents, particularly those targeting kinases. []

1-((S)-2-aminopropyl)-1H-indazol-6-ol

  • Compound Description: This compound is a potent and peripherally acting 5-HT2 receptor agonist that exhibits significant ocular hypotensive activity. It demonstrates high selectivity for 5-HT2 receptors compared to other serotonergic receptor subtypes and displays superior solution stability compared to earlier tryptamine analogs. []
  • Relevance: This compound shares the core 1H-indazole structure with 7-Methyl-1H-indazol-5-ol, suggesting that modifications to this core scaffold can lead to diverse pharmacological activities. The presence of the aminopropyl substituent and the distinct position of the hydroxyl group contribute to its 5-HT2 receptor agonism and ocular hypotensive effects. []

Properties

CAS Number

478841-61-1

Product Name

7-Methyl-1H-indazol-5-ol

IUPAC Name

7-methyl-1H-indazol-5-ol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10)

InChI Key

MVBZFNRZRZEZRW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NN=C2)O

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.